5,7-Dibromo-4-nitro-1H-indazole

Regioselective bromination Electrophilic aromatic substitution Indazole functionalization

5,7-Dibromo-4-nitro-1H-indazole is a heterocyclic indazole derivative bearing bromine atoms at C5 and C7 and a nitro group at C4. This substitution pattern creates an electronically activated scaffold with two distinct halide coupling handles, positioning it as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition and neuronal nitric oxide synthase (nNOS) modulation.

Molecular Formula C7H3Br2N3O2
Molecular Weight 320.93 g/mol
CAS No. 1427460-60-3
Cat. No. B1430372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromo-4-nitro-1H-indazole
CAS1427460-60-3
Molecular FormulaC7H3Br2N3O2
Molecular Weight320.93 g/mol
Structural Identifiers
SMILESC1=C(C2=C(C=NN2)C(=C1Br)[N+](=O)[O-])Br
InChIInChI=1S/C7H3Br2N3O2/c8-4-1-5(9)7(12(13)14)3-2-10-11-6(3)4/h1-2H,(H,10,11)
InChIKeyQVQPGALMQJANNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromo-4-nitro-1H-indazole (CAS 1427460-60-3): A Dual-Brominated Nitroindazole Building Block for Sequential Cross-Coupling and Kinase-Targeted Library Synthesis


5,7-Dibromo-4-nitro-1H-indazole is a heterocyclic indazole derivative bearing bromine atoms at C5 and C7 and a nitro group at C4. This substitution pattern creates an electronically activated scaffold with two distinct halide coupling handles, positioning it as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition and neuronal nitric oxide synthase (nNOS) modulation [1]. The compound is supplied at ≥97% purity by specialty chemical vendors, with pricing at approximately €278/g from established European suppliers .

Why 5,7-Dibromo-4-nitro-1H-indazole Cannot Be Replaced by Mono-Bromo or Non-Nitro Indazole Analogs in Multi-Step Synthetic Sequences


Indazole building blocks with different halogenation and nitro-substitution patterns are not functionally interchangeable. The combination of a strongly electron-withdrawing 4-nitro group and two bromine atoms at C5 and C7 creates a unique reactivity profile that fundamentally alters both the electrophilic aromatic substitution landscape and the steric accessibility of cross-coupling sites [1]. Replacing this compound with a mono-bromo analog (e.g., 6-bromo-4-nitro-1H-indazole) forfeits the ability to perform sequential orthogonal couplings at two distinct positions. Substituting with 5,7-dibromo-1H-indazole (lacking the 4-nitro group) eliminates the electronic activation that enhances reactivity at both halogenated positions, as evidenced by DFT Fukui function analyses [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable differences in reaction outcomes, synthetic utility, and potential biological targeting.

Quantitative Differentiation Evidence for 5,7-Dibromo-4-nitro-1H-indazole vs. Closest Indazole Analogs


Dibromination Yield Ratio Under Identical NBS Conditions: 4-Nitro vs. 4-Sulfonamido Indazoles

Under identical NBS bromination conditions (DMF, 80 °C, 18 h), the 4-nitro-substituted indazole (compound 3c) yields the 5,7-dibrominated product 6c at 21% alongside the C7-mono-brominated product 5c at only 17%, representing a 5c:6c ratio of approximately 0.8:1. In stark contrast, the 4-sulfonamido analog (compound 3a, bearing an electron-donating substituent) yields the C7-mono-brominated product 5a at 84% with only 10% of the 5,7-dibrominated side-product 6a, a 5a:6a ratio of 8.4:1 [1]. This represents a >10-fold shift in mono-to-dibromo product ratio driven solely by the electronic nature of the C4 substituent.

Regioselective bromination Electrophilic aromatic substitution Indazole functionalization

DFT-Calculated Electrophilic Site Preference: 4-Nitro vs. 4-Sulfonamido Indazole Cores

DFT calculations using the fk+ Fukui function reveal that both the 4-sulfonamido indazole (3a) and the 4-nitro indazole (3c) have nucleophilic attack sites at C5 and C7, predicting that both positions are susceptible to bromination [1]. However, for the 4-nitro compound (3c), steric accessibility analysis shows only one electrophilic site on C7 on the back face of the indazole, with C5 being sterically hindered. This computational prediction aligns with experimental data showing that the 4-nitro substrate gives a higher proportion of di-brominated product (21%) relative to mono-brominated (17%) compared to substrates lacking the nitro group. For the 4-sulfonamido analog (3a), the electrophilic Br+ attack analysis using the fk− Fukui function predicts a main interaction site between C5 and C6 with a secondary site at C7, rationalizing the experimentally observed preference for C7 mono-bromination [1].

DFT Fukui function analysis Electrophilic aromatic substitution prediction Computational chemistry

Sequential Suzuki–Miyaura Coupling Potential: C7 Mono-Bromo Indazole Benchmarks vs. Dual-Handle Dibromo Scaffold

The C7-mono-brominated 4-substituted indazoles (5a–c) undergo Suzuki–Miyaura coupling with aryl and heteroaryl boronic acids in 57–81% isolated yields under optimized conditions [Pd(PPh3)4 10 mol%, Cs2CO3, dioxane/EtOH/H2O, 140 °C] [1]. Specifically, the C7-bromo-4-nitro indazole (5c) couples with 4-methoxyphenylboronic acid to give product 8cb in 71% yield [1]. The 5,7-dibromo-4-nitro-1H-indazole scaffold extends this validated C7 coupling chemistry by retaining a second bromine at C5 for a subsequent orthogonal coupling step, enabling sequential diversification without additional halogenation reactions. In contrast, mono-bromo analogs (e.g., 6-bromo-4-nitro-1H-indazole, CAS 885518-46-7; or 5-bromo-4-nitro-1H-indazole, CAS 2133005-85-1) provide only a single coupling site, requiring re-halogenation for further elaboration—adding 1–2 synthetic steps and reducing overall yield.

Suzuki-Miyaura cross-coupling Sequential functionalization Medicinal chemistry building blocks

Class-Level nNOS Inhibitory Potency of 4-Nitro and 4-Bromo Indazole Pharmacophores

The 4-substituted indazole class has been established as a family of potent neuronal nitric oxide synthase (nNOS) inhibitors. In the seminal SAR study by Lohou et al. (2012), 4-nitroindazole (4-NI) exhibited an IC50 of 3.1 μM against rat cerebellar nNOS, while 4-bromoindazole showed an IC50 of 2.4 μM [1]. The reference inhibitor 7-nitroindazole (7-NI) displayed an IC50 of 0.71 μM under comparable conditions [1]. Earlier work by Boulouard et al. (2007) demonstrated that introduction of bromine at the C4 position provided a compound almost as potent as 7-NI, and that 4-nitroindazole itself was a potent nNOS inhibitor with in vivo antinociceptive activity following systemic administration [2]. 5,7-Dibromo-4-nitro-1H-indazole uniquely combines both the 4-nitro pharmacophore and two bromine substituents in a single scaffold. Direct nNOS IC50 data for the 5,7-dibromo-4-nitro compound is not available in the public literature; however, structure-activity relationship precedent from the 4-substituted indazole series supports the potential for maintained or enhanced nNOS affinity.

Neuronal nitric oxide synthase inhibition Indazole pharmacophore CNS drug discovery

Distinct Regioisomeric Identity vs. 3,6-Dibromo-4-nitro-1H-indazole: Bromine Position Dictates Cross-Coupling Reactivity

5,7-Dibromo-4-nitro-1H-indazole (CAS 1427460-60-3) and 3,6-dibromo-4-nitro-1H-indazole (CAS 885519-42-6) are regioisomers with identical molecular formula (C7H3Br2N3O2, MW 320.93) but fundamentally different reactivity. The C3 position in indazoles is known to be more reactive than C7 in palladium-catalyzed cross-coupling reactions, and the Boujdi et al. study specifically noted that unsubstituted C3 positions compete with C7 during arylation, necessitating C4 substituent engineering to direct reactivity to C7 [1]. In the 3,6-dibromo regioisomer, the C3 bromine occupies the most reactive position, potentially leading to chemoselectivity challenges in sequential couplings. In contrast, the 5,7-dibromo isomer places bromines at the sterically and electronically differentiated C5 and C7 positions, with C7 being the more accessible site for first coupling [1]. Vendor pricing data shows both isomers are comparably priced specialty chemicals (approximately €278–300/g range) making the regioisomeric choice a purely scientific decision based on the desired coupling sequence .

Regioisomer differentiation C3 vs C5 bromine reactivity Palladium-catalyzed cross-coupling

High-Value Procurement Scenarios for 5,7-Dibromo-4-nitro-1H-indazole Based on Quantitative Differentiation Evidence


Sequential C7-then-C5 Bis-Arylation for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams constructing bis-aryl indazole kinase inhibitor libraries benefit from the natural chemoselectivity of 5,7-dibromo-4-nitro-1H-indazole, where the sterically more accessible C7 bromine undergoes first Suzuki–Miyaura coupling (benchmarked at 71% yield for the mono-bromo analog 5c [1]), followed by a second coupling at the electronically distinct C5 position. This two-step, one-scaffold strategy eliminates re-halogenation steps required by mono-bromo analogs, providing a 1–2 step synthetic economy advantage. The 4-nitro group can subsequently be reduced to a 4-amino group for further diversification or retained as a hydrogen-bond acceptor for kinase hinge-region binding.

DFT-Guided Reactivity Optimization for C7-Selective Functionalization in the Presence of Competing C3 Reactivity

Process chemistry groups developing scalable indazole functionalization routes can leverage the DFT-validated electronic profile of the 4-nitro scaffold, which suppresses electrophilic reactivity at C3 (no favorable fk− Fukui sites [1]) while maintaining nucleophilic attack susceptibility at C5 and C7. This computationally predicted electronic bias simplifies reaction optimization by eliminating C3 side-product formation—a known challenge in NH-free indazole chemistry reported in the primary literature [1]—reducing purification burden and improving isolated yields in multi-kilogram campaigns.

Building Block for 4-Nitroindazole-Derived nNOS Inhibitor SAR Expansion with Dual Halogen Diversification

Neuroscience-focused drug discovery programs exploring structure-activity relationships around the validated 4-nitroindazole nNOS pharmacophore (IC50 = 3.1 μM for 4-NI; IC50 = 2.4 μM for 4-bromoindazole [2]) can use 5,7-dibromo-4-nitro-1H-indazole as a single starting material to generate two independent SAR vectors (C5 and C7 substituent variation) from one scaffold. This parallel diversification approach doubles the chemical space exploration per synthesis cycle compared to mono-bromo analogs, accelerating hit-to-lead timelines in nNOS inhibitor programs.

Regioisomer-Specific Procurement for Orthogonal Coupling Strategies Distinct from 3,6-Dibromo Isomer

Synthetic chemistry groups requiring a dibromoindazole scaffold with a non-C3-substituted coupling handle must specifically procure the 5,7-dibromo regioisomer (CAS 1427460-60-3) rather than the 3,6-dibromo regioisomer (CAS 885519-42-6). The C3-unsubstituted nature of the 5,7-isomer preserves the indazole N1–N2 tautomeric hydrogen-bonding capacity for target engagement, while the 3,6-isomer's C3 bromination blocks this interaction. Both isomers are available from specialty suppliers at comparable pricing , making regioisomer selection a purely scientific decision based on the desired coupling sequence and target-binding requirements.

Quote Request

Request a Quote for 5,7-Dibromo-4-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.